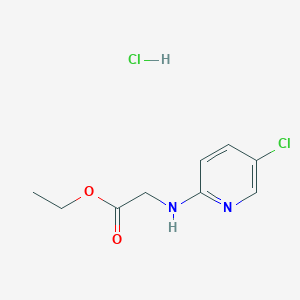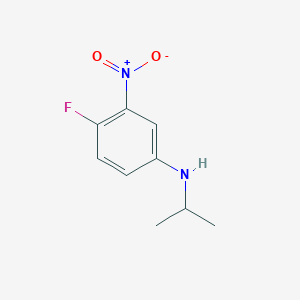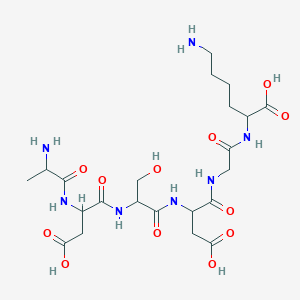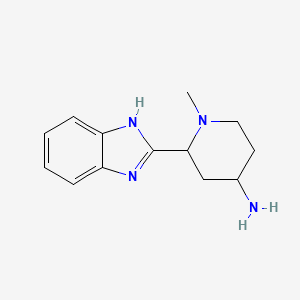![molecular formula C16H23NO5 B12097979 Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)
Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester is a complex organic compound with the molecular formula C({16})H({23})NO(_{5}). This compound is characterized by the presence of a benzoic acid core substituted with methoxy and morpholinylpropoxy groups, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with benzoic acid, which is first converted to its methyl ester derivative.
Propoxylation: The propoxy group is introduced via an etherification reaction, where the benzoic acid derivative reacts with 3-chloropropanol in the presence of a base.
Morpholinyl Substitution: Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction, where the propoxy derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methylation, etherification, and substitution reactions.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy or morpholinyl groups.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound is explored for its potential therapeutic applications, particularly in drug development. Its structural features make it a candidate for designing molecules with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers.
作用機序
The mechanism of action of benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester involves its interaction with specific molecular targets. The methoxy and morpholinyl groups can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester:
Benzoic acid, 3-methoxy-, methyl ester: This simpler derivative lacks the morpholinylpropoxy group, resulting in different chemical and biological properties.
Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester: This compound has an acetyloxy group, providing different reactivity and applications.
Uniqueness
The presence of the morpholinylpropoxy group in benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester imparts unique chemical properties, such as increased solubility and specific biological activities, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC名 |
methyl 3-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate |
InChI |
InChI=1S/C16H23NO5/c1-19-15-12-13(16(18)20-2)4-5-14(15)22-9-3-6-17-7-10-21-11-8-17/h4-5,12H,3,6-11H2,1-2H3 |
InChIキー |
STJDWDPSPVUAKH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)




![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)







